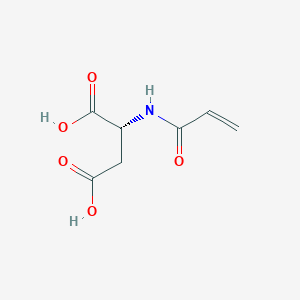

丙烯酰-D-天冬氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acryloyl-D-aspartic acid is a derivative of D-aspartic acid, an amino acid that is important for both the endocrine system and the central nervous system . It is synthesized by reacting acryloyl chloride with the decarboxylized respective amino acid .

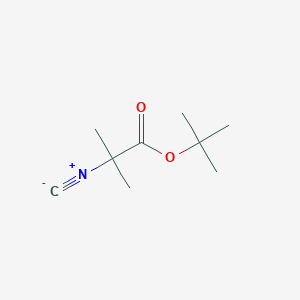

Synthesis Analysis

The synthesis of Acryloyl-D-aspartic acid involves the reaction of acryloyl chloride with the decarboxylized form of D-aspartic acid . This process is part of a broader strategy to create a consistent acrylamide monomer library that mimics essential amino acids .

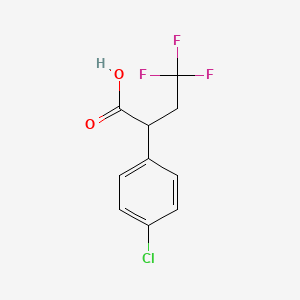

Molecular Structure Analysis

The molecular structure of Acryloyl-D-aspartic acid is derived from D-aspartic acid, which binds to N-methyl-D-aspartate receptors (NMDARs) in the brain and helps control neuroplasticity and brain activity .

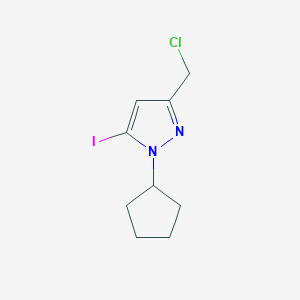

Chemical Reactions Analysis

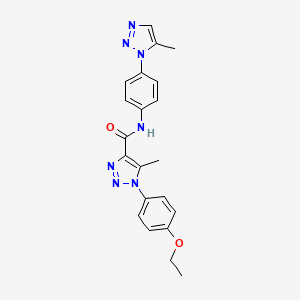

The chemical reactions involving Acryloyl-D-aspartic acid are primarily related to its polymerization. The adjacent phenyl and carboxyl groups in Acryloyl-D-aspartic acid realize the synergy between interfacial interactions and cohesion strength, which is crucial in the formation of underwater polymeric glue-type adhesives (UPGAs) .

科学研究应用

牙科应用:

- 牙本质粘合: 已证明丙烯酰基-D-天冬氨酸(特别是 N-丙烯酰基天冬氨酸)在用作自蚀刻底漆时能增强牙本质粘合度。它显著提高树脂复合材料与牙本质的拉伸粘合强度,表明在牙科手术中具有潜在用途 (Itou 等人,2000 年)。

- 牙釉质粘合: 类似地,还探索了其在牙釉质粘合中的功效,表明它可用于牙釉质蚀刻,与磷酸相当,表明在牙科粘合手术中具有更广泛的应用 (Torii 等人,2003 年)。

生物医学材料:

- 可生物降解聚合物: 研究表明丙烯酰基-D-天冬氨酸可用于合成功能性可生物降解聚合物。这些聚合物具有广泛的潜在应用,包括药物递送系统和组织工程 (Chen 等人,2010 年)。

酶固定化:

- 手性聚电解质表面: D- 和 L-N-丙烯酰基天冬氨酸的手性已用于酶固定化,为生物芯片和手性生物装置的设计提供了一种新方法。此应用利用了手性对酶活性的影响,在各种生化和制药工艺中具有潜力 (Ding 等人,2017 年)。

药物递送系统:

- 用于药物递送的纳米级载体: 丙烯酰基-D-天冬氨酸已用于创建两亲嵌段共聚物,这些共聚物自组装成纳米结构。这些结构在药物装载和递送方面显示出高效率,特别是对于化疗药物,在药物递送领域显示出巨大潜力 (Feng 等人,2021 年)。

金属离子交换系统:

- 与合成聚合物的比较: 与丙烯酰基-D-天冬氨酸密切相关的聚-L-天冬氨酸已与聚丙烯酸等合成聚合物进行比较,用于金属离子交换应用。此类系统在环境和工业过程中至关重要,例如水处理和金属回收 (Miller & Holcombe,2001 年)。

生物过程建模:

- 大肠杆菌中丙烯酸的产生: 研究丙烯酸在大肠杆菌中产生的中心碳代谢的动力学模型对丙烯酸的工业规模生产具有影响,丙烯酰基-D-天冬氨酸可以在生物合成途径中发挥作用 (Oliveira 等人,2021 年)。

安全和危害

未来方向

The future directions for Acryloyl-D-aspartic acid could involve its use in the creation of underwater adhesives, as demonstrated by the work of Yu et al . Additionally, the universality of Acryloyl-D-aspartic acid for the construction of UPGAs has been verified by the copolymerization with different hydrophilic monomers .

属性

IUPAC Name |

(2R)-2-(prop-2-enoylamino)butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO5/c1-2-5(9)8-4(7(12)13)3-6(10)11/h2,4H,1,3H2,(H,8,9)(H,10,11)(H,12,13)/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILJLCFPJOIGLP-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC(CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N[C@H](CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acryloyl-D-aspartic acid | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Pyridin-4-yl)methoxy]pyrazine](/img/structure/B2629711.png)

![1-(4-Ethoxybenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2629714.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2629718.png)

![N-(1-cyanocyclopentyl)-2-{[2-(3-hydroxypiperidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2629729.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2629733.png)